molecular formula C12H22ClNS B1445776 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride CAS No. 1864059-91-5

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride

Cat. No. B1445776
CAS RN: 1864059-91-5
M. Wt: 247.83 g/mol
InChI Key: ZECPHKKXAHLOGR-UHFFFAOYSA-N
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Description

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride, also known as 3-ethyl-5-methylthiophen-2-ylpentan-1-amine hydrochloride, is an organic compound with a molecular formula of C9H17ClN2S. It is a white, crystalline solid that is insoluble in water. The compound has a melting point of 105-107°C. 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is a versatile compound with a wide range of applications. It is used in the synthesis of various pharmaceuticals, as well as in the production of materials such as polymers, plastics, and dyes. Additionally, 3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is used in the synthesis of other organic compounds, such as heterocyclic compounds and organometallic compounds.

Scientific Research Applications

Medicine: Potential Therapeutic Agent

This compound may serve as a precursor or an intermediate in the synthesis of various pharmaceuticals. Its structural features suggest that it could be useful in the development of new medications, particularly those targeting neurological disorders due to its amine group, which is often seen in neurotransmitter analogs .

Agriculture: Crop Protection Chemicals

In agriculture, the compound could be investigated for its potential use in the synthesis of pesticides or herbicides. The thiophene moiety is a common feature in molecules with fungicidal or herbicidal activity .

Material Science: Polymer Synthesis

The compound’s unique structure could be utilized in material science for the creation of novel polymers. Its ability to act as a linking agent between polymer chains could lead to materials with new or improved properties .

Environmental Science: Analytical Chemistry

In environmental science, this compound could be used as a standard or a reagent in analytical methods such as HPLC or LC-MS, aiding in the detection and quantification of environmental pollutants .

Biochemistry: Enzyme Inhibition Studies

The compound might be used in biochemistry for enzyme inhibition studies. The specific structure could interact with certain enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .

Pharmacology: Drug Development

In pharmacology, the compound could be explored for its pharmacokinetic properties. It might serve as a lead compound in drug development, particularly for diseases where modulation of the central nervous system is required .

properties

IUPAC Name

3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECPHKKXAHLOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=C(S1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride

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